Androstan-17-one

Developmental endocrinology Androgen biosynthesis Backdoor pathway

Certified Androsterone (CAS 53-41-8) is the essential reference standard for WADA-accredited doping control, enabling discrimination of exogenous steroids via compound-specific IRMS (Δ¹³C >3‰). As the principal backdoor androgen in fetal development, it is the biologically relevant tool over DHT/testosterone. Use as a negative control in AR binding assays (IC50 4.07 × 10⁴ nM) for accurate selectivity profiling. Supports clinical 5α-reductase studies via urinary A/E ratio analysis. Ideal for steroid metabolism, endocrinology, and forensic toxicology research.

Molecular Formula C19H30O
Molecular Weight 274.4 g/mol
Cat. No. B1248925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostan-17-one
Synonyms5 alpha-androstan-17-one
androstan-17-one
Molecular FormulaC19H30O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC12CCCCC1CCC3C2CCC4(C3CCC4=O)C
InChIInChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1
InChIKeyYJDYCULVYZDESB-HQEMIIEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androstan-17-one (Androsterone) for Research and Analytical Applications: Compound Identity and Procurement Considerations


Androstan-17-one, specifically 3α-hydroxy-5α-androstan-17-one (androsterone; CAS 53-41-8), is an endogenous androstane steroid metabolite derived primarily from testosterone and dehydroepiandrosterone (DHEA) via 5α-reductase activity [1]. Its 5β-epimer, 3α-hydroxy-5β-androstan-17-one (etiocholanolone; CAS 53-42-9), is produced via 5β-reductase and is frequently analyzed alongside androsterone in urinary steroid profiling [2]. As a 17-ketosteroid, androsterone serves as a critical biomarker in clinical endocrinology, doping control, and steroid metabolism research due to its position at the convergence of classical and alternative (backdoor) androgen biosynthetic pathways [3].

Why Androstan-17-one Cannot Be Interchanged with 5β-Epimers or Glucuronide Conjugates in Analytical and Biological Studies


Androstan-17-one (androsterone) and its 5β-epimer (etiocholanolone) exhibit fundamentally distinct stereochemical configurations at the A/B ring junction, resulting in differential chromatographic retention times, isotope ratio signatures, and metabolic origins [1]. Substitution with glucuronidated forms alters solubility, detection parameters, and biological relevance, as unconjugated androsterone is the active backdoor androgen detected in fetal circulation, whereas glucuronide conjugates are terminal excretion products [2]. Analytical methods validated for androsterone quantification cannot be directly applied to 5β-epimers or conjugated analogs without full revalidation due to these physicochemical and metabolic divergences [3].

Quantitative Differentiation of Androstan-17-one (Androsterone) from Closest Analogs: Evidence-Based Procurement Guide


Fetal Circulatory Androgen Dominance: Androsterone vs. Dihydrotestosterone (DHT) in the Human Fetus

In second-trimester human male fetal plasma, androsterone is the principal circulating backdoor androgen, whereas DHT is undetectable (<1 ng/mL) [1]. This establishes androsterone as the dominant androgen in fetal circulation during critical windows of masculinization, contrasting with adult physiology where DHT is the primary potent androgen.

Developmental endocrinology Androgen biosynthesis Backdoor pathway

Androgen Receptor Binding Affinity: Androsterone Exhibits ~10,000-Fold Lower Affinity than DHT

Androsterone binds the rat androgen receptor with an IC50 of 4.07 × 10⁴ nM (40.7 μM) in competitive binding assays using [³H]methyltrienolone (R1881) [1]. In contrast, dihydrotestosterone (DHT) binds the androgen receptor with a Kd of 0.25–0.5 nM [2]. This represents an approximately 80,000- to 160,000-fold difference in binding affinity, confirming that androsterone is a weak androgen receptor ligand compared to DHT.

Receptor pharmacology Androgen signaling Steroid biochemistry

Isotopic Discrimination Threshold: Δ¹³C Values Distinguish Endogenous from Exogenous Androsterone Sources

In GC/C/IRMS analysis of urinary steroids from a reference population (n=56), the Δ¹³C value comparing androsterone to endogenous reference compounds (ERCs) larger than 3‰ is statistically very unlikely for endogenous origin [1]. Endogenous steroids typically exhibit δ¹³C values around −22‰ to −24‰, whereas synthetic steroids show values around −27‰ to −29‰ [2]. This threshold enables definitive discrimination between endogenous androsterone and that derived from synthetic anabolic steroid administration.

Doping control Isotope ratio mass spectrometry Forensic toxicology

Metabolic Pathway Discrimination: 5α-Reductase (Androsterone) vs. 5β-Reductase (Etiocholanolone) Activity Index

Androsterone (A) is the 5α-reduced metabolite of androstenedione, whereas etiocholanolone (E) is the 5β-reduced metabolite of the same precursor [1]. The urinary A/E ratio serves as a clinical index of 5α-reductase activity. In hirsute women, the correlation between serum androstanediol glucuronide (AG) and the urinary A/E ratio is poor, indicating that AG levels are influenced by elevated androgens independent of 5α-reductase activity, whereas the A/E ratio provides a more direct measure of enzyme activity [2].

Enzyme activity assessment Hirsutism Steroid metabolism

GABA-A Receptor Modulation: Androsterone as a Positive Allosteric Modulator vs. Sulfated Neurosteroid Inhibitors

Androsterone (5α-androstan-3α-ol-17-one) acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission [1]. This contrasts with sulfated neurosteroids such as DHEAS and pregnenolone sulfate, which function as GABA-A receptor inhibitors [2]. Androsterone belongs to the androstane class of neurosteroids and can affect anxiety, cognition, and mood through GABA-A enhancement [3].

Neurosteroid pharmacology GABA-A receptor Anxiolysis

Validated Research and Industrial Applications for Androstan-17-one (Androsterone) Based on Quantitative Evidence


Doping Control Confirmation Analysis via GC/C/IRMS

Androsterone serves as a primary target analyte in WADA-accredited doping control laboratories for confirming exogenous anabolic steroid administration. The validated Δ¹³C threshold of >3‰ between androsterone and endogenous reference compounds enables definitive discrimination between endogenous and synthetic steroid sources [1]. Certified reference materials of androsterone with documented isotopic composition are required for method calibration and quality control in IRMS workflows.

Fetal Developmental Endocrinology and Disorders of Sex Development Research

Androsterone is the principal circulating backdoor androgen in the human male fetus, whereas DHT is undetectable (<1 ng/mL) [1]. Studies investigating the role of alternative androgen biosynthesis in fetal masculinization, placental insufficiency-associated disorders of sex development, or in vitro models of backdoor pathway activity require androsterone as the biologically relevant androgen rather than DHT or testosterone.

5α-Reductase Activity Assessment in Clinical Research

The urinary androsterone-to-etiocholanolone (A/E) ratio serves as a direct index of 5α-reductase activity, with androsterone representing 5α-reduced metabolism and etiocholanolone representing 5β-reduced metabolism of the same androstenedione precursor [1]. Clinical studies evaluating enzyme activity in hirsutism, polycystic ovary syndrome, or following pharmacological 5α-reductase inhibition require both androsterone and etiocholanolone analytical standards for accurate ratio determination.

Androgen Receptor Control Ligand Studies

Androsterone exhibits an IC50 of 4.07 × 10⁴ nM for the androgen receptor, representing approximately 80,000- to 160,000-fold lower affinity than DHT (Kd = 0.25–0.5 nM) [1][2]. This weak AR binding profile makes androsterone suitable as a negative control or baseline comparator in receptor binding assays, functional reporter gene assays, and selectivity profiling studies where potent AR activation would confound interpretation.

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